REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].[CH3:7][O:8][C:9]1[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=1[CH2:11][NH2:12].[C:17](Cl)(=[O:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>O.ClCCl.C1(C)C=CC=CC=1.CCCCCC.C(OCC)(=O)C>[C:17]([NH:12][CH2:11][C:10]1[CH:13]=[CH:14][CH:15]=[CH:16][C:9]=1[O:8][CH3:7])(=[O:24])[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:0.1.2,8.9|
|
Name
|
hexane ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC.C(C)(=O)OCC
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
232 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
300 g
|
Type
|
reactant
|
Smiles
|
COC1=C(CN)C=CC=C1
|
Name
|
|
Quantity
|
307 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
9 °C
|
Type
|
CUSTOM
|
Details
|
with stirring at 3-8° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
During addition dropwise
|
Type
|
STIRRING
|
Details
|
to stir the mixture
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 20 min
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 3° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
To the solid was added city water (800 mL)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 7.5 hr
|
Duration
|
7.5 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The organic layer of the mother liquor was concentrated to dryness
|
Type
|
FILTRATION
|
Details
|
The solid collected by filtration
|
Type
|
FILTRATION
|
Details
|
the suspension was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated to dryness
|
Type
|
FILTRATION
|
Details
|
The solid collected by filtration
|
Type
|
CUSTOM
|
Details
|
the residue obtained by concentration to dryness of the organic layer of the above-mentioned mother liquor
|
Type
|
ADDITION
|
Details
|
were mixed
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
The organic layer was washed successively with 1 mol/L hydrochloric acid (600 mL), water (600 mL) and 20% brine (600 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate (60 g)
|
Type
|
FILTRATION
|
Details
|
The magnesium sulfate was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure in a bath at 50° C.
|
Type
|
CUSTOM
|
Details
|
was decreased to 18° C
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with cold dichloromethane (85 mL)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure at 50° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)NCC1=C(C=CC=C1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 481 g | |
YIELD: PERCENTYIELD | 91.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |